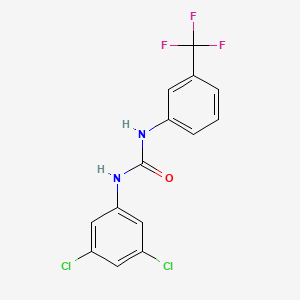![molecular formula C15H13F3N2O B11969826 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 91286-91-8](/img/structure/B11969826.png)
1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a methyl group and the other with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can be synthesized through the reaction of 2-methylphenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.
Uniqueness: 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both a methyl group and a trifluoromethyl group on the aromatic rings. This combination can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91286-91-8 |
|---|---|
Formule moléculaire |
C15H13F3N2O |
Poids moléculaire |
294.27 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H13F3N2O/c1-10-5-2-3-8-13(10)20-14(21)19-12-7-4-6-11(9-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Clé InChI |
PUQBXRKJAINERF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969744.png)


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969768.png)
![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)

![isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969796.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969799.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11969823.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)
![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)

